Cas no 1805395-46-3 (4-Bromo-2-(difluoromethyl)-3-fluoro-6-methylpyridine)

4-Bromo-2-(difluoromethyl)-3-fluoro-6-methylpyridine is a synthetic organic compound with distinct structural features. It exhibits a high degree of fluorination and bromination, which enhances its reactivity in various chemical reactions. This compound is particularly useful in the synthesis of pharmaceuticals and agrochemicals due to its unique structural profile, offering opportunities for the development of novel therapeutic agents.
4-Bromo-2-(difluoromethyl)-3-fluoro-6-methylpyridine structure
1805395-46-3 structure
商品名:4-Bromo-2-(difluoromethyl)-3-fluoro-6-methylpyridine
CAS番号:1805395-46-3
MF:C7H5BrF3N
メガワット:240.020511388779
CID:4859400

4-Bromo-2-(difluoromethyl)-3-fluoro-6-methylpyridine 化学的及び物理的性質

名前と識別子

    • 4-Bromo-2-(difluoromethyl)-3-fluoro-6-methylpyridine
    • インチ: 1S/C7H5BrF3N/c1-3-2-4(8)5(9)6(12-3)7(10)11/h2,7H,1H3
    • InChIKey: ORHVLYKEUPDLCA-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C)N=C(C(F)F)C=1F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 156
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 12.9

4-Bromo-2-(difluoromethyl)-3-fluoro-6-methylpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029062126-1g
4-Bromo-2-(difluoromethyl)-3-fluoro-6-methylpyridine
1805395-46-3 97%
1g
$1,490.00 2022-04-01

4-Bromo-2-(difluoromethyl)-3-fluoro-6-methylpyridine 関連文献

4-Bromo-2-(difluoromethyl)-3-fluoro-6-methylpyridineに関する追加情報

Introduction to 4-Bromo-2-(difluoromethyl)-3-fluoro-6-methylpyridine (CAS No. 1805395-46-3)

4-Bromo-2-(difluoromethyl)-3-fluoro-6-methylpyridine, with the CAS number 1805395-46-3, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in drug development. The structural features of this molecule, particularly its bromo, difluoromethyl, fluoro, and methyl substituents, contribute to its unique chemical properties and potential applications.

The bromo substituent at the 4-position of the pyridine ring enhances the electrophilicity of the molecule, making it a valuable intermediate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex molecular architectures, which are often required in the synthesis of novel therapeutic agents. Additionally, the presence of a difluoromethyl group at the 2-position introduces electron-withdrawing effects that can modulate the reactivity and selectivity of the molecule in various chemical transformations.

The fluoro and methyl groups at the 3- and 6-positions, respectively, further fine-tune the electronic and steric properties of the compound. Fluoro substitution is particularly noteworthy in medicinal chemistry due to its ability to influence metabolic stability, lipophilicity, and binding affinity at biological targets. The methyl group at the 6-position provides steric hindrance and can affect the conformational flexibility of the molecule, which is crucial for optimizing pharmacokinetic profiles.

Recent advancements in synthetic chemistry have highlighted the utility of 4-Bromo-2-(difluoromethyl)-3-fluoro-6-methylpyridine as a building block for more complex molecules. For instance, studies have demonstrated its role in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. The combination of bromo and difluoromethyl groups allows for efficient functionalization via palladium-catalyzed reactions, enabling access to a wide range of derivatives with tailored biological activities.

In addition to its pharmaceutical applications, this compound has shown promise in agrochemical research. The structural motifs present in 4-Bromo-2-(difluoromethyl)-3-fluoro-6-methylpyridine are frequently found in herbicides and fungicides, where they contribute to efficacy by interacting with specific enzymatic targets in pests and pathogens. The fluorine atoms, in particular, play a key role in enhancing bioavailability and resistance management.

The synthesis of 4-Bromo-2-(difluoromethyl)-3-fluoro-6-methylpyridine typically involves multi-step organic transformations starting from commercially available pyridine precursors. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and fluorination techniques, are employed to introduce the desired substituents with high precision. These synthetic strategies not only highlight the versatility of modern organic chemistry but also underscore the importance of 4-Bromo-2-(difluoromethyl)-3-fluoro-6-methylpyridine as a versatile intermediate.

From a computational chemistry perspective, computational studies have been instrumental in understanding the reactivity and binding modes of this compound. Molecular modeling techniques have revealed insights into how different substituents influence electronic distributions and interact with biological targets. These insights are invaluable for designing next-generation molecules with improved pharmacological properties.

The growing interest in fluorinated compounds has also driven innovation in synthetic methodologies for introducing fluorine atoms into organic molecules. Techniques such as electrochemical fluorination and transition metal-catalyzed fluorination have expanded the toolkit available to synthetic chemists working with compounds like 4-Bromo-2-(difluoromethyl)-3-fluoro-6-methylpyridine. These methods allow for more efficient and selective fluorination, which is essential for producing complex fluorinated derivatives.

In conclusion,4-Bromo-2-(difluoromethyl)-3-fluoro-6-methylpyridine (CAS No. 1805395-46-3) represents a fascinating example of how structural complexity can be leveraged to develop molecules with significant applications in pharmaceuticals and agrochemicals. Its unique combination of substituents makes it a valuable intermediate for further derivatization, while its well-documented synthetic accessibility ensures its continued relevance in research settings.

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